5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazinoindole core with a methyl group at the 5-position and a pentylsulfanyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4H-[1,2,4]triazino[5,6-b]indole with pentylthiol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Substitution: The pentylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazinoindole derivatives
Substitution: Substituted triazinoindole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-allylthio-5H-[1,2,4]triazino-[5,6-b]indole
- 3-methyl-[1,3]thiazolo-[3′,2′:2,3]-[1,2,4]triazino-[5,6-b]indole
- 1-amino-[1,2,4]triazino-[3′,4′:3,4]-[1,2,4]triazino-[5,6-b]indole-2-carbonitrile
Uniqueness
5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its lipophilicity, bioavailability, and interaction with specific molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C15H18N4S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-methyl-3-pentylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C15H18N4S/c1-3-4-7-10-20-15-16-14-13(17-18-15)11-8-5-6-9-12(11)19(14)2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
LLNYKEZRPHWLTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N2C)N=N1 |
Origin of Product |
United States |
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